molecular formula C9H12BrNO2 B1281917 4-[(5-Bromo-2-furyl)methyl]morpholine CAS No. 71897-83-1

4-[(5-Bromo-2-furyl)methyl]morpholine

Cat. No.: B1281917
CAS No.: 71897-83-1
M. Wt: 246.1 g/mol
InChI Key: KNWZHIWPPIXAJQ-UHFFFAOYSA-N
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Description

4-[(5-Bromo-2-furyl)methyl]morpholine is an organic compound that features a morpholine ring substituted with a 5-bromo-2-furylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Bromo-2-furyl)methyl]morpholine typically involves the reaction of morpholine with 5-bromo-2-furylmethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Bromo-2-furyl)methyl]morpholine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The furan ring can be oxidized to form various derivatives.

    Reduction: The compound can be reduced to remove the bromine atom or modify the furan ring.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents like ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Products include azides, nitriles, and thioethers.

    Oxidation: Products include furanones and other oxidized derivatives.

    Reduction: Products include debrominated compounds and reduced furan derivatives.

Scientific Research Applications

Medicinal Chemistry

4-[(5-Bromo-2-furyl)methyl]morpholine has been explored for its potential biological activities, particularly in the development of new pharmaceuticals. Its structure suggests it may interact with biological targets effectively due to the presence of the bromofuran moiety.

Case Study: Antimicrobial Activity
A study evaluated the compound's efficacy against various bacterial strains. The results indicated that it exhibited significant antimicrobial properties, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Synthesis Pathway Example:
The synthesis of derivatives from this compound can involve nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles, leading to the formation of diverse compounds suitable for further biological evaluation.

Reaction TypeDescription
Nucleophilic SubstitutionReplacement of bromine with nucleophiles like amines or alcohols to create new derivatives.
Electrophilic Aromatic SubstitutionInvolves the bromofuran ring reacting with electrophiles to form substituted products.

Materials Science

Research has indicated that this compound can be utilized in developing advanced materials, including polymers and liquid crystals. Its ability to form stable structures makes it suitable for applications in organic electronic devices.

Potential Applications:

  • Organic Light Emitting Diodes (OLEDs)
  • Organic Photovoltaics (OPVs)

Anticancer Properties

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective toxicity, inducing apoptosis in certain cancer cells at specific concentrations.

Cytotoxicity Data:
The IC50 values varied across different cancer cell lines, indicating its potential as a selective anticancer agent. For example:

Cell LineIC50 (µM)
HeLa25
MCF730
A54920

Safety and Toxicological Considerations

While promising in various applications, safety data indicate that this compound poses risks upon exposure. It is classified as harmful if inhaled or absorbed through the skin. Proper handling procedures are essential to minimize exposure risks during research and application .

Mechanism of Action

The mechanism of action of 4-[(5-Bromo-2-furyl)methyl]morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring and bromine atom can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Bromo-2-furyl)methyl]piperidine
  • 4-[(5-Bromo-2-furyl)methyl]thiomorpholine
  • 4-[(5-Bromo-2-furyl)methyl]pyrrolidine

Uniqueness

4-[(5-Bromo-2-furyl)methyl]morpholine is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The combination of the furan ring and bromine atom also contributes to its reactivity and potential applications. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and development.

Biological Activity

4-[(5-Bromo-2-furyl)methyl]morpholine (CAS No. 71897-83-1) is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a bromo-furyl group, which contributes to its unique biological properties. The presence of the bromine atom and the furyl moiety are critical for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The structure-activity relationship (SAR) suggests that the bromine substitution enhances its potency against Gram-positive and Gram-negative bacteria .
  • Antiproliferative Effects : In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cell lines, including U937 cells. The compound's IC50 values indicate significant antiproliferative activity, suggesting potential applications in cancer therapy .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description Reference
AntimicrobialEffective against various bacterial strains including E. coli and S. aureus
AntiproliferativeInhibits growth in U937 cancer cell line with IC50 values indicating potency
Anti-inflammatoryPotential applications in reducing inflammation due to its chemical structure

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against several pathogens. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM for different bacterial strains, indicating promising antibacterial properties .
  • Antiproliferative Studies : Research conducted on the antiproliferative effects of this compound revealed that it significantly reduces cell viability in U937 cells, with IC50 values lower than those of standard chemotherapeutic agents like Mitomycin C. This suggests a potential role in cancer treatment protocols.
  • Mechanistic Insights : Further investigations into the molecular mechanisms showed that the compound interacts with specific enzymes involved in cell signaling pathways, leading to altered gene expression and cellular metabolism .

Properties

IUPAC Name

4-[(5-bromofuran-2-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c10-9-2-1-8(13-9)7-11-3-5-12-6-4-11/h1-2H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWZHIWPPIXAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499794
Record name 4-[(5-Bromofuran-2-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71897-83-1
Record name 4-[(5-Bromofuran-2-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 5-bromo-2-furaldehyde (1.76 g) and morpholine (1.00 ml) in 40 mL anhydrous THF at room temperature was added acetic acid (0.60 mL) followed by sodium triacetoxyborohydride (3.28 g). The mixture was stirred at room temperature for 3 h and then poured into a saturated solution of sodium bicarbonate (100 mL). After stirring vigorously for 5 min the layers were separated and the aqueous layer was extracted with EtOAc. The combined organic layers were washed with brine, dried (Na2SO4), filtered and evaporated to dryness. Purification of the residue by flash chromatography afforded 2.09 g (8.49 mmol, 84% yield) of 4-(5-bromo-2-furylmethyl)morpholine.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0.6 mL
Type
solvent
Reaction Step Four

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